GLPG0634 analog is derived from the original compound GLPG0634, which was developed by Galapagos NV. It is classified as a potent JAK1 inhibitor with specific IC50 values indicating its efficacy against various JAK family members: 10 nM for JAK1, 28 nM for JAK2, 810 nM for JAK3, and 116 nM for tyrosine kinase 2 (TYK2) . The compound is utilized in both research and therapeutic contexts, particularly in studying immune-related diseases.
The synthesis of GLPG0634 analog involves several steps, typically starting from commercially available precursors. Key methods include:
For larger-scale production, automated reactors and continuous flow chemistry techniques are implemented to optimize yield and purity. Rigorous quality control measures ensure that the synthesized compound meets pharmaceutical standards .
GLPG0634 analog features a complex molecular structure characterized by several functional groups that contribute to its biological activity. The core structure includes:
The molecular formula can be represented as CHNO, indicating the presence of nitrogen and oxygen atoms that are critical for its mechanism of action .
GLPG0634 analog undergoes various chemical reactions that modify its structure:
The reactions typically require controlled conditions to ensure specificity:
GLPG0634 analog acts primarily by selectively inhibiting JAK1, thereby disrupting the JAK-STAT signaling pathway.
Upon inhibition of JAK1:
The compound exhibits favorable pharmacokinetic properties, including good oral bioavailability. Its absorption can be influenced by dietary factors and co-administered medications .
GLPG0634 analog possesses several notable physical and chemical properties:
GLPG0634 analog has diverse applications across several scientific domains:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4